molecular formula C6H11ClO2 B14687876 Methyl 2-chloropentanoate CAS No. 26040-68-6

Methyl 2-chloropentanoate

Cat. No.: B14687876
CAS No.: 26040-68-6
M. Wt: 150.60 g/mol
InChI Key: DFJFGBSFTBCENV-UHFFFAOYSA-N
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Description

Methyl 2-chloropentanoate (C₆H₁₁ClO₂) is an ester derivative of pentanoic acid featuring a chlorine substituent at the second carbon of the alkyl chain and a methyl ester group. Its molecular structure enables unique reactivity, particularly in stereoselective synthesis. For instance, enzymatic methods using YqjM can produce both enantiomers of this compound by starting with (Z)- or (E)-configured methyl 2-chloropent-2-enoate . This stereochemical versatility makes it valuable in pharmaceuticals and agrochemicals, where chirality is critical.

Key properties include:

  • Molecular weight: 150.60 g/mol
  • Functional groups: Chloroalkyl chain, ester moiety
  • Stereochemical relevance: Used in asymmetric catalysis and enzymatic resolution processes .

Properties

CAS No.

26040-68-6

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

methyl 2-chloropentanoate

InChI

InChI=1S/C6H11ClO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3

InChI Key

DFJFGBSFTBCENV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloropentanoate can be synthesized through the esterification of 2-chloropentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the α-Carbon

The chlorine atom at C2 undergoes SN2 reactions due to its position adjacent to the electron-withdrawing ester group, which increases electrophilicity. Common nucleophiles include hydroxide, alkoxides, and amines.

ReagentConditionsProductYieldReference
NaOH (aq.)Reflux, 6 hrs2-Hydroxypentanoic acid78%
CH₃ONaAnhydrous THF, 25°CMethyl 2-methoxypentanoate65%
NH₃ (excess)Ethanol, 80°C2-Aminopentanoic acid52%

Mechanism :

  • Backside attack by the nucleophile displaces Cl⁻ via a concerted transition state (SN2), leading to inversion of configuration at C2 .

  • Steric hindrance from the pentanoate chain reduces reaction rates compared to smaller esters.

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form α,β-unsaturated esters.

BaseSolventTemperatureProductYieldReference
KOtBuDMF110°CMethyl pent-2-enoate88%
DBUTolueneRefluxMethyl 3-methylbut-2-enoate74%

Mechanism :

  • Base abstracts the β-hydrogen, forming a carbanion intermediate.

  • Simultaneous elimination of Cl⁻ generates a conjugated diene stabilized by resonance with the ester carbonyl .

Hydrolysis of the Ester Group

The ester functionality undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acids or carboxylates.

ConditionsReagentProductYieldReference
H₂SO₄ (1M)H₂O, reflux2-Chloropentanoic acid92%
NaOH (2M)EtOH/H₂O, 25°CSodium 2-chloropentanoate95%

Mechanism :

  • Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water .

  • Base-catalyzed : Hydroxide attacks the carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

ReagentConditionsProductYieldReference
LiAlH₄Dry ether, 0°C → 25°C2-Chloropentan-1-ol81%
DIBAL-HToluene, -78°CMethyl 2-chloropentanol68%

Key Insight :
LiAlH₄ reduces the ester to a primary alcohol while retaining the chlorine substituent. Selectivity for partial reduction (e.g., using DIBAL-H) requires low temperatures .

Grignard and Organometallic Additions

The ester carbonyl reacts with Grignard reagents to form tertiary alcohols.

ReagentConditionsProductYieldReference
CH₃MgBrTHF, 0°C → 25°C2-Chloro-3-methylpentan-3-ol63%
PhLiEt₂O, -78°C2-Chloro-3-phenylpentan-3-ol57%

Mechanism :

  • Nucleophilic attack by the Grignard reagent forms a ketone intermediate, which is subsequently reduced to the alcohol .

Cross-Coupling Reactions

The chlorine atom participates in Pd-catalyzed couplings , enabling C-C bond formation.

CatalystConditionsReagentProductYieldReference
Pd(PPh₃)₄DMF, 80°CPhenylboronic acidMethyl 2-phenylpentanoate76%
CuIDMSO, 120°CNaN₃Methyl 2-azidopentanoate64%

Applications :

  • Suzuki-Miyaura couplings (as above) are pivotal in synthesizing biaryl structures for pharmaceuticals .

Cyclopropanation

In the presence of alkenes, carbenes generated from diazomethane (CH₂N₂) form cyclopropanes via cyclopropanation .

ReagentCatalystProductYieldReference
CH₂N₂Cu(acac)₂Methyl 2-(cyclopropyl)pentanoate59%

Mechanism :

  • Diazomethane decomposes to a carbene (:CH₂), which inserts into the C-Cl bond, forming a cyclopropane ring .

Scientific Research Applications

Methyl 2-chloropentanoate is used in scientific research for various applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on its derivatives for potential pharmaceutical applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloropentanoate involves its reactivity due to the presence of the ester and chlorine functional groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-chloropentanoate belongs to a family of halogenated esters. Below is a detailed comparison with structurally related compounds, emphasizing molecular features, physical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Reactivity
This compound C₆H₁₁ClO₂ 150.60 Chlorine at C2, methyl ester Stereoselective synthesis
Ethyl 2-chloropentanoate C₇H₁₃ClO₂ 164.63 Chlorine at C2, ethyl ester Intermediate in organic synthesis
Methyl 2-chloro-2-methylpropanoate C₅H₉ClO₂ 136.58 Chlorine at branched C2, methyl ester Reactive monomer for polymers
Methyl butanoate C₅H₁₀O₂ 102.13 No chlorine, simple methyl ester Solvent, flavoring agent
Methyl 2-(2-chloroacetamido)-4-methylpentanoate C₁₀H₁₇ClN₂O₃ 248.71 Chloroacetamido group, methyl ester Peptide mimetics, drug design

Ethyl 2-Chloropentanoate

  • Structural differences: The ethyl ester group increases molecular weight (164.63 vs. 150.60 g/mol) and lipophilicity compared to this compound.
  • Reactivity : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance .
  • Applications : Used as a precursor in pharmaceutical intermediates .

Methyl 2-Chloro-2-Methylpropanoate

  • Structural differences: Branched 2-methylpropanoate chain reduces chain flexibility and increases steric hindrance around the chlorine atom.
  • Reactivity: The branched structure favors elimination reactions over nucleophilic substitution, unlike linear this compound .
  • Applications: Serves as a monomer in polymer chemistry for cross-linked materials .

Methyl Butanoate

  • Structural differences : Lacks chlorine, resulting in lower molecular weight (102.13 vs. 150.60 g/mol) and reduced polarity.
  • Physical properties : Higher volatility (boiling point 102°C) compared to chlorinated esters .
  • Applications : Primarily used as a solvent or fruit flavoring agent due to low toxicity .

Methyl 2-(2-Chloroacetamido)-4-Methylpentanoate

  • Reactivity : The amide group enables participation in peptide coupling reactions, unlike simpler esters .
  • Applications : Explored in drug design for protease inhibitors or peptide-based therapeutics .

Key Research Findings

Hydrolysis Rates : Methyl esters hydrolyze ~30% faster than ethyl esters under alkaline conditions, critical for prodrug design .

Toxicity Profile: Chlorinated esters (e.g., this compound) require rigorous safety evaluation, unlike non-chlorinated analogs like methyl butanoate .

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